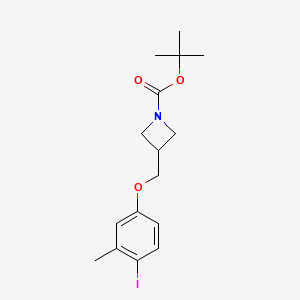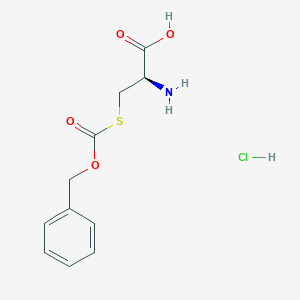
S-Z-L-cysteine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Z-L-cysteine hydrochloride is an amino acid derivative that plays a crucial role in various biological processes. It is a sulfur-containing compound, which makes it an essential component in the synthesis of proteins and other important biomolecules. The presence of a thiol group (-SH) in its structure contributes to its high reactivity and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Z-L-cysteine hydrochloride can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine using Pseudomonas species. This method utilizes three enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase .
Industrial Production Methods: In industrial settings, S-Z-L-cysteine hydrochloride is often produced through the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid. This process involves the use of specific bacterial strains that can efficiently convert the precursor compound into the desired product .
Chemical Reactions Analysis
Types of Reactions: S-Z-L-cysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in its structure is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving S-Z-L-cysteine hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed: The major products formed from the reactions of S-Z-L-cysteine hydrochloride include disulfides, such as cystine, and other sulfur-containing compounds. These products are crucial in various biological processes, including the formation of disulfide bonds in proteins .
Scientific Research Applications
S-Z-L-cysteine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various sulfur-containing compounds. In biology, it plays a role in the study of redox reactions and cellular metabolism. In medicine, it is used in the development of drugs and nutritional supplements due to its antioxidant properties .
Mechanism of Action
The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to S-Z-L-cysteine hydrochloride include L-cysteine, L-cystine, and N-acetylcysteine. These compounds share similar structural features and biological functions.
Uniqueness: What sets S-Z-L-cysteine hydrochloride apart from its counterparts is its specific hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are essential .
Properties
Molecular Formula |
C11H14ClNO4S |
|---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
BHHZAGMIVRJIIO-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
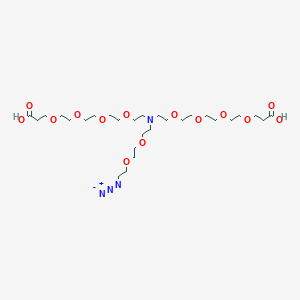
![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
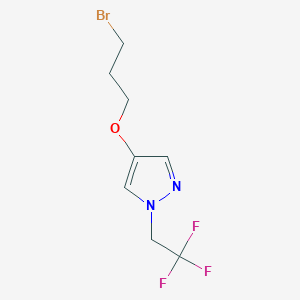
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)

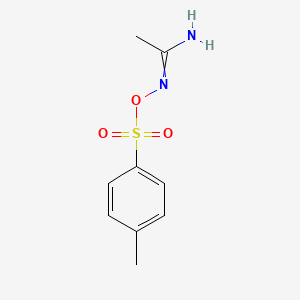

![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)

